• This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:  S519564
  • CAS No.:  50-78-2
  • Molecular Formula:  C9H8O4
  • Molecular Weight:  180.16 g/mol
  • Purity:  >98% (or refer to the Certificate of Analysis)
  • Availability:   Please inquire
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CAS Number


Product Name



Benzoic acid, 2-(acetyloxy)-

Molecular Formula


Molecular Weight

180.16 g/mol


Solid powder

Boiling Point

284 °F at 760 mm Hg (decomposes) (NTP, 1992)
140 °C
284°F (decomposes)
284°F (Decomposes)


>98% (or refer to the Certificate of Analysis)



InChI Key




Melting Point

275 °F (NTP, 1992)
135.0 °C
135 °C (rapid heating)
135 °C


less than 1 mg/mL at 73° F (NTP, 1992)
10 mg/mL
0.03 M
1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether
In water, 4,600 mg/L at 25 °C
Solubility in water, g/100ml at 15 °C: 0.25 (poor)
(77°F): 0.3%


2-(Acetyloxy)benzoic Acid
Acetylsalicylic Acid
Acid, Acetylsalicylic

Shell Life

In aqueous solutions, aspirin is most stable at a pH of 2-3, less stable at a pH of 4-8, and least stable at a pH less than 2 or greater than 8. In a saturated aqueous solution at a pH of 5-7, aspirin is almost completely hydrolyzed within 1 week at 25 °C.

Drug Indication

**Pain, fever, and inflammation** Acetylsalicylic acid (ASA), in the regular tablet form (immediate-release), is indicated to relieve pain, fever, and inflammation associated with many conditions, including the flu, the common cold, neck and back pain, dysmenorrhea, headache, tooth pain, sprains, fractures, myositis, neuralgia, synovitis, arthritis, bursitis, burns, and various injuries. It is also used for symptomatic pain relief after surgical and dental procedures [FDA label]. The _extra strength_ formulation of acetylsalicylic acid is also indicated for the management migraine pain with photophobia (sensitivity to light) and phonophobia (sensitivity to sound)[FDA label]. **Other indications** ASA is also indicated for various other purposes, due to its ability to inhibit platelet aggregation. These include: Reducing the risk of cardiovascular death in suspected cases of myocardial infarction (MI) [FDA label]. Reducing the risk of a first non-fatal myocardial infarction in patients, and for reducing the risk of morbidity and mortality in cases of unstable angina and in those who have had a prior myocardial infarction [FDA label]. For reducing the risk of transient ischemic attacks (TIA) and to prevent atherothrombotic cerebral infarction (in conjunction with other treatments) [FDA label]. For the prevention of thromboembolism after hip replacement surgery [FDA label]. For decreasing platelet to platelet adhesion following carotid endarterectomy, aiding in the prevention of transient ischemic attacks (TIA) [FDA label]. Used for patients undergoing hemodialysis with a silicone rubber arteriovenous cannula inserted to prevent thrombosis at the insertion site [FDA Label]. **Important note regarding use of the extended-release formulation [F4405]** In the setting of acute myocardial infarction, or before percutaneous interventions, the extended-release form of acetylsalicylic acid should not be used. Use immediate-release formulations in scenarios requiring rapid onset of action [Label, F4405]. The extended-release form is taken to decrease the incidence of mortality and myocardial infarction (MI) for individuals diagnosed with chronic coronary artery disease (CAD), including patients with previous myocardial infarction (MI) or unstable angina or with chronic stable angina. Additionally, the extended-release form is used to decrease the risk of death and recurrent episodes of stroke in patients with a history of stroke or TIA [F4405].
FDA Label
DuoPlavin is indicated for the secondary prevention of atherothrombotic events in adult patients already taking both clopidogrel and acetylsalicylic acid (ASA). DuoPlavin is a fixed-dose combination medicinal product for continuation of therapy in:non-ST-segment-elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction) including patients undergoing a stent placement following percutaneous coronary intervention;ST-segment-elevation acute myocardial infarction in medically treated patients eligible for thrombolytic therapy.
Clopidogrel/Acetylsalicylic acid Mylan is indicated for the secondary prevention of atherothrombotic events in adult patients already taking both clopidogrel and acetylsalicylic acid (ASA).Clopidogrel/Acetylsalicylic acid Mylan is a fixed-dose combination medicinal product for continuation of therapy in:Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction) including patients undergoing a stent placement following percutaneous coronary interventionST segment elevation acute myocardial infarction in medically treated patients eligible for thrombolytic therapy
Acute Coronary SyndromeMyocardial Infarction
Clopidogrel/Acetylsalicylic acid Teva is indicated for the prevention of atherothrombotic events in adult patients already taking both clopidogrel and acetylsalicylic acid (ASA). Clopidogrel/Acetylsalicylic acid Teva is a fixed‑dose combination medicinal product for continuation of therapy in:Non‑ST segment elevation acute coronary syndrome (unstable angina or non‑Q‑wave myocardial infarction) including patients undergoing a stent placement following percutaneous coronary interventionST segment elevation acute myocardial infarction in medically treated patients eligible for thrombolytic therapy
Prevention of thromboembolic events
Treatment of elevated cholesterol, Treatment of ischemic coronary artery disorders
Treatment of cardiovascular disease
Prevention of cardiovascular disease
Prevention of Ischaemic Heart Disease
Angina pectoris, Essential hypertension, Secondary hypertension
Prevention of cerebrovascular embolism and thrombosis, Prevention of ischaemic coronary artery disorders

Canonical SMILES


Livertox Summary

Aspirin or acetylsalicylic acid is perhaps the most commonly used analgesic and antipyretic medication worldwide, having been in clinical use for over 100 years. Aspirin can cause several forms of liver injury: in high doses, aspirin can cause moderate to marked serum aminotransferase elevations occasionally with jaundice or signs of liver dysfunction, and in lower doses in susceptible children with a febrile illness aspirin can lead to Reye syndrome.

Drug Classes

Antithrombotic Agents, Antiinflammatory Agents, Salicylates

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors; Fibrinolytic Agents; Platelet Aggregation Inhibitors
Salicylates are indicated to relieve myalgia, musculoskeletal pain, and other symptoms of nonrheumatic inflammatory conditions such as athletic injuries, bursitis, capsulitis, tendinitis, and nonspecific acute tenosynovitis. /Included in US product labeling/
Salicylates are indicated for the symptomatic relief of acute and chronic rheumatoid arthritis, juvenile arthritis, osteoarthritis, and related rheumatic diseases. Aspirin is usually the first agent to be used and may be the drug of choice in patients able to tolerate prolonged therapy with high doses. These agents do not affect the progressive course of rheumatoid arthritis. Concurrent treatment with a glucocorticoid or a disease-modifying antirheumatic agent may be needed, depending on the condition being treated and patient response. /Included in US product labeling/
Salicylates are also used to reduce arthritic complications associated with systemic lupus erythematosus. /Salicylates; NOT included in US product labeling/
Salicylates are indicated to reduce fever and inflammation in rheumatic fever. However, they do not prevent cardiac or other complications associated with this condition. Sodium salicylate should be avoided in rheumatic fever if congestive cardiac complications are present because of its sodium content. Also, large doses of any salicylate should be avoided in rheumatic fever if severe carditis is present because of possible adverse cardiovascular effects. /Salicylates; Included in US product labeling/
Aspirin is used in low doses to decrease the risk of thromboembolism following orthopedic (hip) surgery (especially total hip replacement) and in patients with arteriovenous shunts. Platelet aggregation inhibitors, although not as consistently effective as an anticoagulant or an anticoagulant plus dipyridamole, may provide some protection against the development of thromboembolic complications in patients with mechanical prosthetic heart valves. Therefore, administration of aspirin, alone or in combination with dipyridamole, may be considered if anticoagulation therapy is contraindicated for these patients. Patients with bioprosthetic cardiac valves who are in normal sinus rhythm generally do not require prolonged antithrombotic therapy, but long-term aspirin administration may be considered on an individual basis. Aspirin is also indicated, alone or in combination with dipyridamole, to reduce the risk of thrombosis and/or reocclusion of saphenous vein aortocoronary bypass grafts following coronary bypass surgery. Aspirin is also indicated, alone or in combination with dipyridamole, to reduce the risk of thrombosis and/or reocclusion of prosthetic or saphenous vein femoral popliteal bypass grafts. Because the patient may be at risk for thromboembolic complications, including myocardial infarction and stroke, long-term aspirin therapy may also be indicated for maintaining patency following coronary or peripheral vascular angioplasty and for treating patients with peripheral vascular insufficiency caused by arteriosclerosis. Prolonged antithrombotic therapy is generally not needed to maintain vessel patency following vascular reconstruction procedures in high-flow, low-resistance arteries larger than 6 mm in diameter. However, long-term aspirin therapy may be indicated, because patients requiring such procedures may be at risk for other thrombotic complications. /NOT included in US product labeling/
Aspirin is indicated in the treatment of men who have had transient brain ischemia due to fibrin platelet emboli to reduce the recurrence of transient ischemic attacks and the risk of stroke and death. /Included in US product labeling/
Aspirin is also used in the treatment of women with transient brain ischemia due to fibrin platelet emboli. However, its efficacy in preventing stroke and death in female patients has not been established. Aspirin is also indicated in the treatment of patients with documented, unexplained transient ischemic attacks associated with mitral valve prolapse. However, if transient ischemic attacks continue to occur after an adequate trial of aspirin therapy, aspirin should be discontinued and an oral anticoagulant administered instead. Aspirin is also indicated to prevent initial or recurrent cerebrovascular embolism, transient ischemic attacks, and stroke following carotid endarterectomy. Aspirin is indicated in the treatment of patients who have had a completed thrombotic stroke, to prevent a recurrence. /NOT included in US product labeling/
Aspirin is indicated for its anti-inflammatory, antipyretic, and antithrombotic effects in the treatment of Kawasaki disease (Kawasaki syndrome, mucocutaneous lymph node syndrome) in children. It reduces fever, relieves inflammation (e.g., lymphadenitis, mucositis, conjunctivitis, serositis), and may reduce the occurrence of cardiovascular complications. However, the combination of high-dose intravenous gamma globulin and aspirin has been shown to be more effective than aspirin alone in reducing the formation of coronary artery abnormalities. /NOT included in US product labeling/
Thrombotic thrombocytopenic purpura is a severe multisystemic disorder of unknown origin. The association of relapsing thrombotic thrombocytopenic purpura with pregnancy is rare but well documented and high mortality rates of mothers and fetuses have been reported so far. Since the introduction of plasma therapy for treating the acute exacerbations of the disease, overall mortality rates have decreased significantly. It is now evident that the manifestations of the disease may reappear even after long disease free intervals and as many as a third of the recovering patients may develop a relapse. Presented are two thrombotic thrombocytopenic purpura patients with relapsing thrombotic thrombocytopenic purpura complicating their pregnancies. Prophylactic treatment with aspirin and dipyridamole during their last three successful pregnancies prevented or minimized the severity of thrombotic thrombocytopenic purpura relapses.
Low doses of aspirin (<100 mg daily) are used widely for their cardioprotective effects.
VET: In veterinary medicine, aspirin is used primarily for the relief of mild to moderate pain associated with musculoskeletal inflammation or osteoarthritis. ... Aspirin has been used in the treatment of laminitis in horses ... . In cats, aspirin may be used for its anti-platelet effects in thromboembolic disease ... .


**Effects on pain and fever** Acetylsalicylic acid disrupts the production of prostaglandins throughout the body by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) [A177241, A10989, A32682]. Prostaglandins are potent, irritating substances that have been shown to cause headaches and pain upon injection into humans. Prostaglandins increase the sensitivity of pain receptors and substances such as histamine and bradykinin. Through the disruption of the production and prevention of release of prostaglandins in inflammation, this drug may stop their action at pain receptors, preventing symptoms of pain. Acetylsalicylic acid is considered an antipyretic agent because of its ability to interfere with the production of brain prostaglandin E1. Prostaglandin E1 is known to be an extremely powerful fever-inducing agent [FDA label]. **Effects on platelet aggregation** The inhibition of platelet aggregation by ASA occurs because of its interference with thromboxane A2 in platelets, caused by COX-1 inhibition. Thromboxane A2 is an important lipid responsible for platelet aggregation, which can lead to clot formation and future risk of heart attack or stroke [FDA label]. **A note on cancer prevention** ASA has been studied in recent years to determine its effect on the prevention of various malignancies [A177325]. In general, acetylsalicylic acid is involved in the interference of various cancer signaling pathways, sometimes inducing or upregulating tumor suppressor genes [A177325, A177403]. Results of various studies suggest that there are beneficial effects of long-term ASA use in the prevention of several types of cancer, including stomach, colorectal, pancreatic, and liver cancers [A177400]. Research is ongoing.
Aspirin is an orally administered non-steroidal antiinflammatory agent. Acetylsalicylic acid binds to and acetylates serine residues in cyclooxygenases, resulting in decreased synthesis of prostaglandin, platelet aggregation, and inflammation. This agent exhibits analgesic, antipyretic, and anticoagulant properties.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AD - Other agents for local oral treatment
A01AD05 - Acetylsalicylic acid
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC06 - Acetylsalicylic acid
N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BA - Salicylic acid and derivatives
N02BA01 - Acetylsalicylic acid

Mechanism of Action

Acetylsalicylic acid (ASA) blocks prostaglandin synthesis. It is non-selective for COX-1 and COX-2 enzymes [A177241, A10989, A32682]. Inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan). The acetyl group of acetylsalicylic acid binds with a serine residue of the cyclooxygenase-1 (COX-1) enzyme, leading to irreversible inhibition. This prevents the production of pain-causing prostaglandins. This process also stops the conversion of arachidonic acid to thromboxane A2 (TXA2), which is a potent inducer of platelet aggregation [FDA label]. Platelet aggregation can result in clots and harmful venous and arterial thromboembolism, leading to conditions such as pulmonary embolism and stroke. It is important to note that there is 60% homology between the protein structures of COX-1 and COX-2. ASA binds to serine 516 residue on the active site of COX-2 in the same fashion as its binding to the serine 530 residue located on the active site of COX-1. The active site of COX-2 is, however, slightly larger than the active site of COX-1, so that arachidonic acid (which later becomes prostaglandins) manages to bypass the aspirin molecule inactivating COX-2 [A32682, A177256]. ASA, therefore, exerts more action on the COX-1 receptor rather than on the COX-2 receptor [A177268]. A higher dose of acetylsalicylic acid is required for COX-2 inhibition [A177325].
Produce analgesia through a peripheral action by blocking pain impulse generation and via a central action, possibly in the hypothalamus. The peripheral action may predominate and probably involves inhibition of the synthesis or prostaglandins, and possibly inhibition of the synthesis and/or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation. /Salicylates/
May produce antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased cutaneous blood flow, sweating, and heat loss. The central action may involve inhibition of prostaglandin synthesis in the hypothalamus; however, there is some evidence that fevers caused by endogenous pyrogens that do not act via a prostaglandin mechanism may also respond to salicylate therapy. /Salicylates/
Aspirin acetylates prostaglandin endoperoxide synthase (prostaglandin G/H-synthase) and irreversibly inhibits its cyclooxygenase (COX) activity. The enzyme catalyzes the conversion of arachidonic acid to PGH2, the first committed step in prostanoid biosynthesis. Two isoforms of prostaglandin endoperoxide synthase exist, PGHS-1 and PGHS-2 (also referred to as COX-1 and COX-2, respectively). PGHS-1 (COX-1) is expressed constitutively in most cell types, including platelets. PGHS-2 (COX-2) is undetectable in most mammalian cells, but its expression can be induced rapidly in response to mitogenic and inflammatory stimuli. Aspirin is a relatively selective inhibitor of platelet PGHS-1 (cyclooxygenase-1, COX-1). The existence of 2 isoenzymes with different aspirin sensitivities, coupled with extremely different recovery rates of their cyclooxygenase (COX) activity following inactivation by aspirin, at least partially explains the different dosage requirements and durations of aspirin effects on platelet function versus the drug's analgesic and anti-inflammatory effects. Human platelets and vascular endothelial cells process PGH2 to produce thromboxane A2 and prostacyclin (epoprostenol, PGI2), respectively. Thromboxane A2 induces platelet aggregation and vasoconstriction, while prostacyclin inhibits platelet aggregation and induces vasodilation. Aspirin is antithrombotic in a wide range of doses inhibiting thromboxane A2 and prostacyclin.
Aspirin (but not other salicylates) inhibits platelet aggregation induced by epinephrine or low concentrations of collagen but not that induced by thrombin or high concentrations of collagen. Aspirin inhibits the second phase of platelet aggregation by preventing release of adenosine diphosphate (ADP) from platelets. The drug also prevents release of platelet factor 4 from platelets. Mean bleeding time may be prolonged by several minutes (approximately doubled) in healthy individuals and longer in children or in patients with bleeding disorders (e.g., hemophilia). In healthy individuals receiving a single 325-mg oral dose of aspirin, bleeding time may increase to a maximum within 12 hours and generally return to normal within 24 hours; any increase is usually of little clinical significance. Some clinicians have reported that mean bleeding time is progressively prolonged with increasing single doses of up to 1 g, but may be only slightly prolonged or unaffected by higher single doses; however, this has not been consistently found. The effect on bleeding time depends on the measurement method (e.g., Duke, Ivy, Mielke) used and technical variables (e.g., venostasis), and this may partially account for conflicting reports. Like the analgesic and anti-inflammatory effects, the effects of aspirin on platelets appear to be mainly associated with inhibition of prostaglandin synthesis. Aspirin irreversibly acetylates and inactivates cyclooxygenase in circulating platelets and possibly in megakaryocytes. A single 325-mg oral dose of the drug results in about 90% inhibition of the enzyme in circulating platelets. This inactivation prevents platelet synthesis of prostaglandin endoperoxides and thromboxane A2, compounds which induce platelet aggregation and constrict arterial smooth muscle. Since cyclooxygenase in platelets is not resynthesized, this effect of aspirin on platelet function persists for the life span of platelets (4-7 days). When approximately 20% of circulating platelets have not been exposed to aspirin (about 36 hours after the last dose), the hemostatic function of the platelet pool generally returns to normal; however, altered hemostasis has been reported to persist longer in some patients receiving long-term therapy.
inducer of platelet aggregation and a potent vasoconstrictor. Aspirin blocks production of thromboxane A2 by acetylating a serine residue near the active site of platelet cyclooxygenase (COX-1), the enzyme that produces the cyclic endoperoxide precursor of thromboxane A2. Since platelets do not synthesize new proteins, the action of aspirin on platelet cyclooxygenase is permanent, lasting for the life of the platelet (7 to 10 days). Thus, repeated doses of aspirin produce a cumulative effect on platelet function. Complete inactivation of platelet COX-1 is achieved when 160 mg of aspirin is taken daily. Therefore, aspirin is maximally effective as an antithrombotic agent at doses much lower than those required for other actions of the drug.
... Cyclooxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1) expression, IkappaB and p38 mitogen-activated protein kinase (MAPK) phosphorylation were determined in endothelial cells exposed to oxidized low-density lipoprotein (ox-LDL) in the presence of aspirin. The results showed that aspirin significantly suppressed COX-2 and ICAM-1 expression induced by ox-LDL and also inhibited IkappaB phosphorylation in human umbilical vein endothelial cells (HUVECs). Moreover, aspirin reduced the level of p38 MAPK phosphorylation. Our findings suggest that aspirin can decrease inflammatory responses induced by ox-LDL, and the mechanism might be associated with NF-kappaB activation pathway and inhibition of p38 MAPK phosphorylation.
Aspirin at low concentrations from 1X10( -10) mol/L to 1X10( -8) mol/L decreased the apoptosis and Phospho-p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation induced by H2O2 in BAEC, while high doses of aspirin (1X10( -7)-1X10( -4) mol/L) induced typical apoptotic changes in BAEC and stimulated the expression of phospho-p38 MAPK in a concentration-dependent manner. SB203580, a specific p38 MAPK inhibitor, blocked such effects. Aspirin exhibits a biphasic effect on the apoptosis in BAEC, reducing apoptosis at low concentration and inducing apoptosis at high concentration.
Aspirin exerts its unique pharmacological effects by irreversibly acetylating a serine residue in the cyclooxygenase site of prostaglandin-H(2)-synthases (PGHSs). Despite the irreversibility of the inhibition, the potency of aspirin varies remarkably between cell types, suggesting that molecular determinants could contribute to cellular selectivity. Using purified enzymes, /investigators/ found no evidence that aspirin is selective for either of the two PGHS isoforms, and we showed that hydroperoxide substrates of the PGHS peroxidase inhibited the rate of acetylation of PGHS-1 by 68%. Using PGHS-1 reconstituted with cobalt protoporphyrin, a heme devoid of peroxidase activity, we demonstrated that reversal by hydroperoxides of the aspirin-mediated acetylation depends upon the catalytic activity of the PGHS peroxidase. ... Inhibition of PGHS-2 by aspirin in cells in culture is reversed by 12-hydroperoxyeicosatetraenoic acid dose-dependently (ED(50)=0.58+/-0.15muM) and that in cells with high levels of hydroperoxy-fatty acids (RAW264.7) the efficacy of aspirin is markedly decreased as compared to cells with low levels of hydroperoxides (A549; IC(50)s=256+/-22muM and 11.0+/-0.9muM, respectively). Together, these findings indicate that acetylation of the PGHSs by aspirin is regulated by the catalytic activity of the peroxidase, which yields a higher oxidative state of the enzyme.

MeSH Tree

Chemicals and Drugs Category
Organic Chemicals
Carboxylic Acids
Acids, Carbocyclic

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
organic acid
carboxylic acid
aromatic carboxylic acid
benzoic acids

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)
Prostaglandin synthase [EC:]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Physical Description

Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992)
Odorless, colorless to white, crystal-line powder.
Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.]

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
2.52e-05 mmHg
2.52X10-5 mm Hg at 25 °C (calc)
Vapor pressure, Pa at 25 °C: ~ 0.004
0 mmHg (approx)

Flash Point

482 °F (NTP, 1992)




4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride)

Other CAS



Monoclinic tablets or needle-like crystals
Colorless to white, crystalline powder.


1.4 (NTP, 1992)
1.4 g/cm³


Title: [Rivaroxaban with aspirin for the secondary prevention of cardiovascular events in Chinese patients with stable cardiovascular diseases: subgroup analysis of COMPASS]
Journal name: Zhonghua Xin Xue Guan Bing Za Zhi
Journal date: 2021 Sep 24;49(9):873-879.
Doi: 10.3760/cma.j.cn112148-20210319-00247.
Author: Y Liang
Z B Gong
K J Lou
L S Liu
J Zhu
Abstract: This analysis was performed to evaluate the efficacy and the safety of rivaroxaban-aspirin combination therapy in secondary prevention of major adverse cardiovascular events in Chinese patients enrolled in the COMPASS trial.
COMPASS was a prospective, international multi-center and randomized controlled trial. From September 2014 to February 2017, 1 086 patients with stable coronary artery disease and peripheral artery diseases were recruited from 31 centers in China. Patients were randomly assigned to separately receive the therapy of rivaroxaban (2.5 mg twice a day) plus aspirin (100 mg once a day,) group (
=366), rivaroxaban (5 mg twice a day) alone group (
=365), and aspirin (100 mg once a day) alone group (
=355). Baseline information such as age, sex, etc. of all three groups was collected. Finally, 1 081 patients were followed up successfully, with the follow-up rate 99.5% and the average follow-up time was 19 months. The primary efficacy endpoint was the composite of cardiovascular death, myocardial infarction and stroke. The primary safety endpoint was major bleeding evaluated by modified International Society on Thrombosis and Haemostasis criteria.
Age of patients was (64.2±8.3) years and there were 293 male in rivaroxaban plus aspirin group. Age of patients was (63.8±9.0) years, and there were 301 male patients in rivaroxaban alone group. Age of patients was (63.6±8.8) years, and there were 282 male patients in the aspirin alone group. The incidences of primary efficacy endpoint occurred in 9 cases (1.5%) in rivaroxaban with aspirin group, 21 cases (3.7%) in rivaroxaban alone group and 14 cases (2.5%) in aspirin alone group. Meanwhile, the incidences of primary safety endpoint occurred in 6 cases (1.0%) in rivaroxaban with aspirin group, 9 cases (1.6%) in rivaroxaban alone group and 7 cases (1.2%) in aspirin alone group. The net clinical benefit events were 10 cases (1.7%) in rivaroxaban with aspirin group, 22 cases (3.9%) in rivaroxaban alone group and 15 cases (2.7%) in aspirin alone group (
The combination of rivaroxaban with aspirin can be safe and effectively used for the secondary prevention in Chinese patients with stable coronary artery disease and peripheral artery diseases.

Title: Clinical efficacy of aspirin combination treatment in the treatment of coronary heart disease and its effect on inflammatory factors: a systematic review and meta-analysis
Journal name: Ann Palliat Med
Journal date: 2021 Aug;10(8):8858-8868.
Doi: 10.21037/apm-21-1648.
Author: Ping Mao
Xiaowei Liu
Yingzheng Weng
Lijiang Tang
Yimin Tang
Abstract: As the mainstay treatment for coronary heart disease (CHD), aspirin alone is reported to be less effective than in combination when treating CHD. The aim of this analysis was to systematically evaluate the efficacy and safety of aspirin in combination with other drugs for the treatment of CHD, as well as its effect on the levels of inflammatory factors.
Electronic databases were searched from 2011 to 2021 and randomized controlled trials (RCTs) on aspirin in CHD patients were included in our study. Data was statistically analyzed using Stata 16.0 (StataCorp).
A total of 13 RCTs were included, with a total of 1,442 patients. Compared with control group (aspirin alone) group, the response rate in the treatment group (aspirin in combination with other drugs) was significantly improved [odds ratio (OR) =5.11; 95% confidence interval (CI): 3.56-7.35], while the incidence of adverse reactions was markedly decreased (OR =0.36; 95% CI: 0.25-0.53). Before treatment, no significant differences were identified in the levels of inflammatory factors between the groups The inflammatory factors included C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). After treatment, CRP and TNF-α levels were significantly lower in both groups compared with those before treatment. However, there was no statistically significant difference in IL-6 levels after treatment between the groups.
Aspirin is effective in the treatment of CHD, both alone and in combination. However, the latter has higher clinical efficacy and safety, and can significantly reduce the level of inflammatory factors in CHD patients.

Title: For which HIV Patients Aspirin and Statins are Good?
Journal name: Arq Bras Cardiol
Journal date: 2021 Aug;117(2):376-377.
Doi: 10.36660/abc.20210560.
Author: Théo Pezel
Layde R Paim
Otávio R Coelho-Filho

Title: [Current opportunities for secondary prevention of atherothrombotic stroke]
Journal name: Zh Nevrol Psikhiatr Im S S Korsakova
Journal date: 2021;121(8):97-105.
Doi: 10.17116/jnevro202112108197.
Author: M Yu Maksimova
Abstract: The article is devoted to an urgent medical and social problem - secondary prevention of atherothrombotic stroke and contains current evidence on the use of combined antiplatelet and anticoagulant therapy. In the COMPASS study, the dual-pathway thrombosis inhibition scheme using rivaroxaban in combination with acetylsalicylic acid (ASA) compared with ASA monotherapy demonstrated in patients with established atherosclerotic diseases of the circulatory system, a decrease in the total risk of stroke, death from cardiovascular causes and myocardial infarction by 24%; reduced risk of recurrent stroke by 67%. The incidence of repeated ischemic stroke (IS) in the combination therapy group was 1.1% per year, in the ASA group - 3.4% per year. The total incidence of adverse outcomes included in the combined indicator «net clinical benefit» in the rivaroxaban group in combination with ASA was 20% lower than in the ASA group and confirms the advantages of combination therapy in the prevention of recurrent noncardioembolic IS.

Title: [Anti-Platelet and Anti-Coagulant Drugs]
Journal name: Brain Nerve
Journal date: 2021 Sep;73(9):975-982.
Doi: 10.11477/mf.1416201874.
Author: Kazuo Kitagawa
Abstract: Antithrombotic therapy is essential for secondary stroke prevention. Clinical practice guidelines recommend anticoagulant and antiplatelet drug administration as first-line therapy for cardioembolic stroke and non-cardioembolic infarction, respectively. Direct oral anticoagulants represent first-choice treatment for cardioembolism secondary to non-valvular atrial fibrillation owing to few hemorrhagic complications associated with this therapy. However, warfarin with optimal control of the international normalized ratio for standardization of prothrombin time is preferred in patients with kidney dysfunction, artificial valve implantation, valvular heart disease, and cardiomyopathy. Antiplatelet drugs, including aspirin, clopidogrel, and cilostazol are used in patients with non-cardioembolic infarction. Dual antiplatelet agents, including aspirin and clopidogrel, are recommended during the acute stage because of the high risk of recurrent ischemic stroke. In contrast, a single antiplatelet drug is recommended during the chronic stage to avoid the risk of intracranial hemorrhage.

Title: Editorial: aspirin and NSAID for chemoprevention of hepatocellular carcinoma-ready for their use?
Journal name: Aliment Pharmacol Ther
Journal date: 2021 Sep;54(6):850-851.
Doi: 10.1111/apt.16556.
Author: Leonardo Gomes Da Fonseca
Alejandro Forne

Title: Editorial: aspirin and NSAID for chemoprevention of hepatocellular carcinoma - ready for their use? Authors' reply
Journal name: Aliment Pharmacol Ther
Journal date: 2021 Sep;54(6):852-853.
Doi: 10.1111/apt.16568.
Author: Mark Danta
Regina Zi Hwei Tan
Ian Lockart
Christina Abdel Shaheed

Title: Safety of transrectal ultrasound-guided prostate biopsy in patients receiving aspirin: An update meta-analysis including 3373 patients
Journal name: Medicine (Baltimore)
Journal date: 2021 Aug 27;100(34):e26985.
Doi: 10.1097/MD.0000000000026985.
Author: Di Chen
Gang Liu
Yurun Xie
Changsheng Chen
Zhihua Luo
Yujun Liu
Abstract: The management of aspirin before transrectal prostate puncture-guided biopsy continues to be controversial. The conclusions in newly published studies differ from the published guideline. Therefore, an updated meta-analysis was performed to assess the safety of continuing to take aspirin when undergoing a transrectal ultrasound-guided prostate biopsy (TRUS-PB).
We searched the following databases for relevant literature from their inception to October 30, 2020: PubMed, EMBASE, Cochrane Central Register of Controlled Trials, Medline, Web of Science, Sinomed, Chinese National Knowledge Internet, and WANGFANG. Studies that compared the bleeding rates between aspirin that took aspirin and non-aspirin groups were included. The quality of all included studies was evaluated using the Newcastle-Ottawa Scale. Revman Manger version 5.2 software was employed to complete the meta-analysis to assess the risk of hematuria, hematospermia, and rectal bleeding.
Six articles involving 3373 patients were included in this meta-analysis. Our study revealed that compared with the non-aspirin group, those taking aspirin exhibited a higher risk of rectal bleeding after TRUS-PB (risk ratio [RR] = 1.27, 95% confidence interval [CI] [1.09-1.49], P = .002). Also, the meta-analysis results did not reveal any significant difference between the 2 groups for the risk of hematuria (RR = 1.02, 95%CI [0.91-1.16], P = .71) and hematospermia (RR = 0.93, 95%CI [0.82-1.06], P = .29).
Taking aspirin does not increase the risk of hematuria and hematospermia after TRUS-PB. However, the risk of rectal bleeding, which was slight and self-limiting, did increase. We concluded that it was not necessary to stop taking aspirin before undergoing TRUS-PB.

Title: Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514
Journal name: Molecules
Journal date: 2021 Aug 10;26(16):4828.
Doi: 10.3390/molecules26164828.
Author: Lidia Moreira Lima
Tiago Fernandes da Silva
Carlos Eduardo da Silva Monteiro
Cristiane Aparecida-Silva
Walfrido Bispo Júnior
Aline Cavalcanti de Queiroz
Magna Suzana Alexandre-Moreira
Gisele Zapata-Sudo
Eliezer J Barreiro
Abstract: Acylhydrazones are still an important framework to the design of new bioactive compounds. As treatment of chronic pain represents a clinical challenge, we decided to modify the structure of LASSBio-1514 (
), previously described as anti-inflammatory and analgesic prototype. Applying the homologation as a strategy for molecular modification, we designed a series of cyclopentyl- (
), cyclobutyl- (
), and cyclopropylacylhydrazones (
) that were synthetized and evaluated in murine models of inflammation and pain. A comparison of their in silico physicochemical and drug-like profile was conducted, as well as their anti-inflammatory and analgesic effect. Compounds
(LASSBio-1755) and
(LASSBio-1757) displayed excellent in silico drug-like profiles and were identified as new analgesic lead-candidates in acute and chronic model of pain, through oral administration.

Title: CRISTAL (a cluster-randomised, crossover, non-inferiority trial of aspirin compared to low molecular weight heparin for venous thromboembolism prophylaxis in hip or knee arthroplasty, a registry nested study): statistical analysis plan
Journal name: Trials
Journal date: 2021 Aug 24;22(1):564.
Doi: 10.1186/s13063-021-05486-0.
Author: Verinder Singh Sidhu
Thu-Lan Kelly
Nicole Pratt
Steven Graves
Rachelle Buchbinder
Justine Naylor
Richard de Steiger
Ilana Ackerman
Sam Adie
Michelle Lorimer
Durga Bastiras
Kara Cashman
Ian Harris
Abstract: This a priori statistical analysis plan describes the analysis for CRISTAL.
CRISTAL (cluster-randomised, crossover, non-inferiority trial of aspirin compared to low molecular weight heparin for venous thromboembolism prophylaxis in hip or knee arthroplasty, a registry nested study) aims to determine whether aspirin is non-inferior to low molecular weight heparin (LMWH) in preventing symptomatic venous thromboembolism (VTE) following hip arthroplasty (HA) or knee arthroplasty (KA). The study is nested within the Australian Orthopaedic Association National Joint Replacement Registry. The trial was commenced in April 2019 and after an unplanned interim analysis, recruitment was stopped (December 2020), as the stopping rule was met for the primary outcome. The clusters comprised hospitals performing > 250 HA and/or KA procedures per annum, whereby all adults (> 18 years) undergoing HA or KA were recruited. Each hospital was randomised to commence with aspirin, orally, 85-150 mg daily or LMWH (enoxaparin), 40 mg, subcutaneously, daily within 24 h postoperatively, for 35 days after HA and 14 days after KA. Crossover was planned once the registration target was met for the first arm. The primary end point is symptomatic VTE within 90 days. Secondary outcomes include readmission, reoperation, major bleeding and death within 90 days, and reoperation and patient-reported pain, function and health status at 6 months. The main analyses will focus on the primary and secondary outcomes for patients undergoing elective primary total HA and KA for osteoarthritis. The analysis will use an intention-to-treat approach with cluster summary methods to compare treatment arms. As the trial stopped early, analyses will account for incomplete cluster crossover and unequal cluster sizes.
This paper provides a detailed statistical analysis plan for CRISTAL.
Australian and New Zealand Clinical Trials Registry ACTRN12618001879257 . Registered on 19/11/2018.

Aspirin is an orally administered non-steroidal antiinflammatory agent. Acetylsalicylic acid binds to and acetylates serine residues in cyclooxygenases, resulting in decreased synthesis of prostaglandin, platelet aggregation, and inflammation. This agent exhibits analgesic, antipyretic, and anticoagulant properties.
Aspirin or acetylsalicylic acid is perhaps the most commonly used analgesic and antipyretic medication worldwide, having been in clinical use for over 100 years. Aspirin can cause several forms of liver injury: in high doses, aspirin can cause moderate to marked serum aminotransferase elevations occasionally with jaundice or signs of liver dysfunction, and in lower doses in susceptible children with a febrile illness aspirin can lead to Reye syndrome.
Aspirin, also known as acetylsalicylate or easprin, belongs to the class of organic compounds known as acylsalicylic acids. These are o-acylated derivatives of salicylic acid. Aspirin is a drug which is used for use in the temporary relief of various forms of pain, inflammation associated with various conditions (including rheumatoid arthritis, juvenile rheumatoid arthritis, systemic lupus erythematosus, osteoarthritis, and ankylosing spondylitis), and is also used to reduce the risk of death and/or nonfatal myocardial infarction in patients with a previous infarction or unstable angina pectoris. Aspirin exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Aspirin has been detected in multiple biofluids, such as urine and blood. Within the cell, aspirin is primarily located in the cytoplasm. In humans, aspirin is involved in the acetylsalicylic Acid action pathway. Outside of the human body, aspirin can be found in herbs and spices. This makes aspirin a potential biomarker for the consumption of this food product. Aspirin is a potentially toxic compound.

1: Martindale, The Extra Pharmacopoeia, 30th ed, p5


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